Enantiomeric Purity: (R)-Isomer 98 % vs. (S)-Enantiomer 97 % Minimum Specification
A survey of commercial specifications for the meta‑substituted enantiomeric pair shows that tert‑butyl (R)‑(3‑(1‑amino‑2‑hydroxyethyl)phenyl)carbamate is offered at a minimum purity of 98 % (by LC or equivalent) [REFS‑1], whereas the corresponding (S)‑enantiomer (CAS 1037093‑53‑0) carries a minimum purity specification of 97 % [REFS‑2]. The 1‑percentage‑point difference in guaranteed purity translates to a maximum total impurity burden that is one‑third lower for the (R)‑enantiomer (≤ 2 % vs. ≤ 3 %). Because the residual impurity in the (S)‑product may include the undesired (R)‑antipode, procurement of the 98 %-certified (R)‑material directly mitigates the risk of contaminating stereochemical bias when the (R)‑configuration is the desired synthon.
| Evidence Dimension | Minimum purity specification (vendor‑certified) |
|---|---|
| Target Compound Data | ≥ 98 % (HPLC area % or equivalent) |
| Comparator Or Baseline | Tert‑butyl (S)‑(3‑(1‑amino‑2‑hydroxyethyl)phenyl)carbamate (CAS 1037093‑53‑0, AKSci 8285DU): ≥ 97 % |
| Quantified Difference | Δ = +1 percentage point; relative impurity burden reduction of ~33 % (max impurity 2 % vs. 3 %) |
| Conditions | Vendor certificate‑of‑analysis specification; exact analytical method not disclosed but typical for the class is reversed‑phase HPLC or GC |
Why This Matters
Higher minimum purity directly reduces the risk of introducing stereochemical contaminants into asymmetric synthetic sequences, improving yield and simplifying purification.
